(4-Methylcyclohexyl)methanol

Description

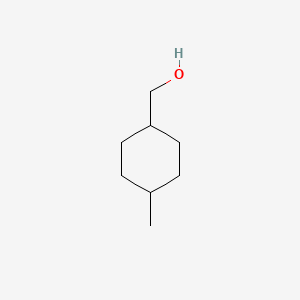

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSINZLLLLCUKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041813, DTXSID80274141, DTXSID40274142 | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with nearly no odor; [HSDB] | |

| Record name | Cyclohexanemethanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/ | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/ | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9074 g/cu cm at 20 °C | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

34885-03-5, 3937-48-2, 3937-49-3 | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34885-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanemethanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanemethanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034885035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLCYCLOHEXANEMETHANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64PJK2GTXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANEMETHANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TEH6BZ70K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Methodologies of 4 Methylcyclohexyl Methanol

Established Synthetic Pathways for (4-Methylcyclohexyl)methanol (B126014) and its Analogs

The synthesis of this compound and its related compounds has been approached through several established chemical reactions. These methods primarily involve the reduction of functional groups or the formation of the cyclohexane (B81311) ring structure.

Reduction Reactions in this compound Synthesis

Historically, this compound was first prepared in 1908 through the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester. wikipedia.org This classic method utilizes sodium metal in alcohol to reduce the ester to the corresponding alcohol. smolecule.com

Another significant route to this compound is through the hydrogenation of various precursors. It is produced as a byproduct (approximately 1%) in the industrial synthesis of 1,4-cyclohexanedimethanol (B133615), which involves the hydrogenation of dimethyl terephthalate (B1205515). acs.orgwikipedia.org This process highlights the prevalence of reduction reactions in obtaining this alcohol.

The catalytic hydrogenation of benzoic acid and its derivatives also presents a viable pathway. For instance, the hydrogenation of p-methylbenzoic acid can yield this compound, although controlling the reaction conditions is crucial to achieve the desired product. nih.gov Various catalysts, including platinum-based nanoparticles and ruthenium on carbon, have been investigated for the hydrogenation of benzoic acid derivatives under different temperatures and pressures. nih.govresearchgate.net The choice of catalyst and solvent system can significantly influence the selectivity towards either the cyclohexane carboxylic acid or the desired alcohol. researchgate.netresearchgate.net

A summary of reduction methods is presented in the table below:

| Precursor | Reagent/Catalyst | Product | Reference |

| Methylcyclohexanecarboxylate ester | Sodium in alcohol | This compound | wikipedia.orgsmolecule.com |

| Dimethyl terephthalate | Hydrogenation catalyst | 1,4-Cyclohexanedimethanol (with this compound as byproduct) | acs.orgwikipedia.org |

| p-Methylbenzoic acid | Platinum nanoparticles, H₂ | This compound | nih.gov |

| Benzoic acid | 5% Ru/C, 1,4-dioxane/water | Cyclohexane carboxylic acid and cyclohexyl methanol | researchgate.net |

Cyclohexane Ring Formation in Derivatives

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, provides a strategic approach to constructing the cyclohexane core of this compound derivatives. wikipedia.org This pericyclic reaction involves the cycloaddition of a conjugated diene and a dienophile to create a substituted cyclohexene. wikipedia.org For example, the reaction of 1-methylbutadiene (isoprene) with a suitable dienophile under thermal conditions can produce a 4-methylcyclohexene (B165706) derivative, which can then be further functionalized to the desired alcohol. askfilo.com

The retro-Diels-Alder reaction, which is the reverse process, can also be relevant in the synthesis and analysis of these compounds, particularly at high temperatures. researchgate.net The stereochemical outcome of the Diels-Alder reaction is a key consideration, often leading to specific isomers of the resulting cyclohexane derivatives. wikipedia.org

Novel Approaches in this compound Synthesis

In recent years, the focus of chemical synthesis has shifted towards more sustainable and efficient methods. This has led to the exploration of green chemistry principles and advanced technologies like microwave-assisted synthesis in the production of this compound and its derivatives.

Green Chemistry Principles in this compound Production

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in In the context of this compound synthesis, this involves the use of renewable feedstocks, safer solvents, and energy-efficient processes. mlsu.ac.in

One promising green approach is the use of biocatalysis. acs.org Enzymes, such as alcohol dehydrogenases, can be employed for the selective reduction of carbonyl compounds to alcohols under mild conditions. acs.org Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offer an efficient and atom-economical route to complex molecules. acs.org For example, a cascade involving an ene-reductase and an alcohol dehydrogenase could potentially be designed for the synthesis of this compound from an unsaturated precursor. acs.org

Another green strategy involves the catalytic conversion of renewable resources. For instance, the development of catalysts for the direct carboxylation of toluene (B28343) with carbon dioxide to produce p-toluic acid, a precursor to this compound, represents a sustainable pathway. google.com

Microwave-Assisted Organic Synthesis (MAOS) for Derivatization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov The use of microwave irradiation can be particularly beneficial for the derivatization of this compound.

For example, the synthesis of ester or ether derivatives of this compound can be efficiently achieved using MAOS. This technology has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds and other functionalized molecules. rasayanjournal.co.inoatext.com The rapid heating provided by microwaves can overcome activation energy barriers and enhance reaction rates, making it an attractive method for creating libraries of this compound derivatives for various applications. mdpi.comnih.gov

Synthesis of Functionalized this compound Derivatives

The hydroxymethyl group of this compound serves as a versatile handle for the synthesis of a wide array of functionalized derivatives. chemshuttle.com These derivatives are of interest for various industrial applications.

Esterification is a common transformation, reacting this compound with carboxylic acids or their derivatives to form esters. smolecule.com For instance, it is used in a process to produce 1,4-cyclohexanedimethanol where terephthalic acid is esterified with this compound, and the resulting diester is then hydrogenated. researchgate.netwipo.intwipo.int

The synthesis of other derivatives, such as those containing hydrazine (B178648) or triazole moieties, has also been reported. jst.go.jp These functionalizations can impart specific properties to the parent molecule, opening up possibilities for their use in areas like pharmaceuticals and materials science. The synthesis of these derivatives often involves standard organic chemistry transformations, tailored to the specific functional group being introduced. mdpi.com

The following table provides examples of functionalized derivatives and their synthetic precursors:

| Derivative | Precursor(s) | Synthetic Method | Reference |

| bis(4-methylcyclohexyl)methyl) terephthalate | This compound, Terephthalic acid | Esterification | researchgate.netgoogle.com |

| (4-Methylcyclohexyl)hydrazine derivative | This compound | Multi-step synthesis involving hydrazide formation | |

| 1-Menthyl-1,2,3-triazole derivatives | Menthyl-containing precursors | Click Chemistry | jst.go.jp |

| Cyclohexane carboxamide derivatives | (1R,2S,5R)-N-((S)-2-amino-2-phenylethyl)-2-isopropyl-5-methylcyclohexane derivative, Diamine | Coupling reaction | google.com |

Pathways to Aminomethylated this compound Analogs

The introduction of an aminomethyl group to the this compound scaffold can be achieved through several synthetic routes, primarily involving the transformation of a carbonyl or carboxyl group into an amine. These methods are crucial for the development of compounds with potential applications in medicinal chemistry and materials science.

One prominent pathway involves the reductive amination of 4-methylcyclohexanecarboxaldehyde. This reaction typically proceeds by first forming an imine intermediate through the reaction of the aldehyde with an amine, such as ammonia (B1221849) or a primary amine, which is then reduced to the corresponding amine. sci-hub.seacs.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. researchgate.netscispace.comnih.gov For instance, the reductive amination of aldehydes with ammonia using an iron catalyst has been shown to be an effective method for the synthesis of primary amines. sci-hub.se

Another significant approach starts from 4-methylcyclohexanecarboxylic acid . This acid can be converted to an amide, which is then reduced to the corresponding amine. Alternatively, a Curtius, Hofmann, or Schmidt rearrangement can be employed to convert the carboxylic acid or its derivatives into an amine with one less carbon atom.

Patented methods have also described the synthesis of related aminomethylated cyclohexane structures. For example, a method for producing 4-(aminomethyl)cyclohexanecarboxylic acid has been detailed, starting from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate. google.com This process involves converting the hydroxyl groups into a primary amine precursor, followed by decomposition to yield the desired aminomethylated product. google.com

Furthermore, the synthesis of cis-4-methylcyclohexylamine has been achieved from 4-methylphenylboronic acid. google.com The process involves hydrogenation of the boronic acid to primarily the cis-4-methylcyclohexyl boronic acid, followed by an amine substitution reaction using sulfamic acid and an inorganic base like sodium hydroxide (B78521) to yield the final product. google.com While not a direct synthesis of aminomethylated this compound, these methods for producing aminomethylated cyclohexane rings are highly relevant and can be adapted to synthesize the target analogs.

A summary of key synthetic approaches to aminomethylated cyclohexane derivatives is presented in the table below.

| Starting Material | Key Transformation(s) | Product | Reference(s) |

| 4-Methylcyclohexanecarboxaldehyde | Reductive Amination | (4-Methylcyclohexyl)methanamine | sci-hub.seacs.org |

| 4-Methylcyclohexanecarboxylic Acid | Amide formation followed by reduction; Curtius/Hofmann/Schmidt rearrangement | (4-Methylcyclohexyl)methanamine or 4-Methylcyclohexylamine | researchgate.net |

| 4-(Hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate | Conversion of hydroxyl to primary amine precursor, decomposition | 4-(Aminomethyl)cyclohexanecarboxylic acid | google.com |

| 4-Methylphenylboronic Acid | Hydrogenation, Amine Substitution | cis-4-Methylcyclohexylamine | google.com |

Incorporation into Complex Molecular Architectures

The this compound moiety is a valuable synthon for the construction of more intricate molecules, finding applications in the synthesis of bioactive compounds and coordination complexes. Its aliphatic cyclic structure can impart desirable properties such as lipophilicity and conformational rigidity to the target molecules.

One area where this compound derivatives have been utilized is in the development of potential therapeutic agents. For instance, substituted 4-aminocyclohexane derivatives with affinity for the μ-opioid receptor and the ORL1-receptor have been synthesized. google.com These compounds, intended for the treatment of pain, incorporate the substituted cyclohexane ring as a core structural element. google.com In a specific example, a multi-step synthesis yielded [4-aminomethyl-1-(3-fluorophenyl)-4-methyl-cyclohexyl]-dimethylamine, showcasing the integration of the functionalized methylcyclohexane (B89554) unit into a more complex, pharmaceutically relevant scaffold. google.com

The hydroxyl group of this compound provides a convenient handle for derivatization. For example, it can be used in the synthesis of O⁶-benzylguanine derivatives , which are known to be inactivators of O⁶-alkylguanine-DNA alkyltransferase, a protein involved in DNA repair and cancer drug resistance. nih.gov The synthesis involves the reaction of a protected guanine (B1146940) derivative with a methylbenzyl alcohol in the presence of a base like potassium t-butoxide. nih.gov This demonstrates the use of a (4-methylcyclohexyl)-like fragment in the construction of enzyme inhibitors.

Furthermore, the aminomethylated analogs of this compound serve as building blocks for more elaborate structures. For example, the synthesis of a dinuclear Mn(II) complex, Mn₂(LO)(μ-OAc)₂, has been reported where LOH is 2,6-bis{[bis(2-(2-pyridyl)ethyl)aminomethyl]}-4-methylphenol. researchgate.net This highlights the incorporation of a 4-methylphenol unit, a close structural relative of this compound, into a complex ligand architecture for coordination chemistry.

The versatility of the this compound scaffold is further illustrated by its use as a precursor in the synthesis of various organic compounds. The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which then participate in a wide range of chemical transformations. smolecule.com

Below is a table summarizing examples of the incorporation of the (4-methylcyclohexyl) moiety into complex molecules.

| (4-Methylcyclohexyl) Derivative | Incorporated Into | Application/Field | Reference(s) |

| Substituted 4-aminocyclohexane | Complex amine structures | Potential therapeutics (μ-opioid and ORL1 receptor ligands) | google.com |

| Methylbenzyl alcohol (analog) | O⁶-benzylguanine derivatives | Enzyme inhibitors | nih.gov |

| 4-Methylphenol (analog) | Dinuclear Mn(II) complex | Coordination chemistry | researchgate.net |

| (4,4-Dimethylcyclohexyl)methanol (analog) | Various organic compounds | Precursor for drug synthesis |

Chemical Reactivity and Transformation Mechanisms of 4 Methylcyclohexyl Methanol

Oxidative Transformations of (4-Methylcyclohexyl)methanol (B126014)

The primary alcohol functional group in this compound is susceptible to oxidation, a key transformation pathway both in chemical synthesis and biological systems.

This compound can be oxidized to form its corresponding aldehyde, 4-methylcyclohexanecarbaldehyde, and further to the carboxylic acid, 4-methylcyclohexanecarboxylic acid. acs.org The specific product depends on the oxidizing agent and reaction conditions used.

Strong oxidizing agents, such as chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. britannica.com Milder reagents have been developed to selectively stop the oxidation at the aldehyde stage. For instance, Pyridinium chlorochromate (PCC), a complex of chromium trioxide with pyridine (B92270) and HCl, is known to oxidize most primary alcohols to aldehydes. britannica.com

In biological systems, alicyclic primary alcohols like MCHM are primarily metabolized into their corresponding carboxylic acids. wikipedia.orgacs.org This biotransformation is a significant pathway for the compound's processing in organisms.

Table 1: Oxidative Transformation Products of this compound

| Reactant | Oxidizing Agent | Product(s) |

| This compound | Mild Oxidants (e.g., PCC) | 4-Methylcyclohexanecarbaldehyde |

| This compound | Strong Oxidants (e.g., H₂CrO₄) | 4-Methylcyclohexanecarboxylic acid |

| This compound | Biological Metabolism | 4-Methylcyclohexanecarboxylic acid |

While this compound itself has been observed to induce chemical stress related to transmembrane transport in yeast cells, its metabolites are more directly linked to oxidative stress. nih.govebi.ac.uk Studies have shown that the metabolites of MCHM, produced via S9-mediated metabolism, can induce significant oxidative stress, which is associated with antioxidant and oxidoreductase activity. nih.govebi.ac.uk This suggests that the metabolic breakdown of this compound can lead to the generation of reactive oxygen species (ROS), which in turn triggers cellular defense mechanisms against oxidative damage. smolecule.com

Reductive Pathways of this compound

This compound is itself a product of reduction reactions. It can be synthesized by the reduction of 4-methylcyclohexanecarboxylate esters, a method first described in 1908 known as the Bouveault–Blanc reduction, or through the hydrogenation of dimethyl terephthalate (B1205515) as a byproduct. wikipedia.orgacs.orgsmolecule.com

As a primary alcohol, the hydroxymethyl group is already in a reduced state. Further reduction would involve the dehydroxylation to form 4-methylcyclohexylmethane. This type of reaction is not a typical transformation pathway for alcohols under common environmental or biological conditions and generally requires strong reducing agents not commonly found in these systems. In biological contexts, the conversion between alcohols and aldehydes/ketones is common, but the complete reduction of an alcohol to an alkane is not a standard metabolic pathway. libretexts.orgopenstax.org

Substitution Reactions of the Hydroxyl Group

The hydroxyl (-OH) group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. This allows for the synthesis of various derivatives. Common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂), which convert the alcohol to the corresponding alkyl bromide and alkyl chloride, respectively. byjus.com

The mechanism of these substitution reactions can vary. For example, the reaction of a primary alcohol with PBr₃ typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. byjus.com The reaction with thionyl chloride can proceed through different pathways, such as Sₙi (nucleophilic substitution with internal return) which leads to retention of stereochemistry, or Sₙ2 when a base like pyridine is added, resulting in inversion of stereochemistry. masterorganicchemistry.comccspublishing.org.cn

Table 2: Common Substitution Reactions of this compound

| Reagent | Product | Reaction Type |

| Phosphorus Tribromide (PBr₃) | 1-(Bromomethyl)-4-methylcyclohexane | Sₙ2 |

| Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)-4-methylcyclohexane | Sₙi or Sₙ2 |

Isomer-Specific Reactivity and Transformation Kinetics

The cis and trans isomers of this compound exhibit notable differences in their physical properties and reactivity, which influences their environmental fate and biological interactions. rsc.orgresearchgate.net

Research has demonstrated that the two isomers have different aqueous solubilities and octanol-water partition coefficients (Kow). researchgate.net The cis isomer is generally more soluble in water and less likely to sorb to activated carbon compared to the trans isomer. researchgate.net These differences are supported by computational studies showing a larger solvated dipole moment for the cis form. rsc.orgresearchgate.net

Biodegradation studies have also revealed isomer-specific kinetics. Under both aerobic and anaerobic conditions, the cis isomer of MCHM was found to degrade faster than the trans isomer. ebi.ac.ukresearchgate.net For example, in one study, the degradation rates under aerobic conditions were 0.46-0.52 day⁻¹ for cis-4-MCHM and 0.19-0.31 day⁻¹ for the trans isomer. ebi.ac.uk In anoxic microcosms, cis- and trans-4-MCHM degraded to non-detectable levels within 8-13 days under certain conditions. researchgate.net

Conversely, computational studies suggest that the trans isomer binds more strongly to surfaces like amorphous carbon, which could lead to preferential absorption onto filter media. researchgate.net The odor threshold for the trans isomer is also significantly lower than that of the cis isomer, indicating a difference in how they interact with biological receptors. wikipedia.orgresearchgate.net

Table 3: Isomer-Specific Properties and Degradation Rates

| Property | cis-(4-Methylcyclohexyl)methanol | trans-(4-Methylcyclohexyl)methanol | Reference |

| Octanol-Water Partition Coefficient (Kow) | 225 | 291 | researchgate.net |

| Aqueous Solubility (23 °C, total MCHM 2250 mg/L) | More soluble | Less soluble | researchgate.net |

| Aerobic Degradation Rate (day⁻¹) | 0.46 - 0.52 | 0.19 - 0.31 | ebi.ac.uk |

| Anaerobic Degradation Rate (day⁻¹) | Faster degradation | Slower degradation | researchgate.net |

| Binding to Amorphous Carbon | Weaker | Stronger | researchgate.net |

| Odor Threshold | Higher | Significantly Lower | wikipedia.orgresearchgate.net |

Environmental Fate and Remediation of 4 Methylcyclohexyl Methanol

Environmental Distribution and Transport Mechanisms of (4-Methylcyclohexyl)methanol (B126014)

The movement and persistence of this compound in the environment are largely governed by how it interacts with different environmental components like soil, water, and air.

Sorption and Desorption Dynamics in Environmental Matrices

Sorption, the process of a chemical adhering to a solid surface, and its reverse, desorption, are critical in determining the mobility and availability of MCHM in the environment. Studies have shown that volatilization and sorption are key mechanisms influencing the removal of MCHM from water, with sorption being the more dominant process over shorter timescales. nih.gov

Research indicates that MCHM has a high affinity for materials like coal and tailings, and it does not readily desorb, suggesting it is likely to be retained within a coal beneficiation plant under normal operating conditions. nih.gov However, in the event of a spill, sorption to river sediments becomes a significant factor. One study found that autoclaved river sediment slurries could sorb 17.5% of the cis-isomer and 31% of the trans-isomer of 4-MCHM from water over a two-week period. researchgate.net This suggests that sediments can act as a reservoir for the compound. researchgate.net

The type of sorbent material plays a crucial role. Granular activated carbon (GAC) has been shown to readily sorb MCHM, but it can also release a portion of the chemical back into the water. nih.gov In contrast, raw coal sorbs slightly less MCHM but holds it more tightly. nih.gov For instance, under similar conditions, GAC sorbed more MCHM than raw coal (84.9 vs. 63.1 mg/g, respectively). nih.gov Interestingly, the desorption on a mass per mass basis was also higher for GAC than for raw coal. nih.gov Powdered activated carbon (PAC) has been identified as a particularly effective sorbent for MCHM. researchgate.netresearchgate.net

The sorption behavior is also isomer-specific. The trans-isomer of 4-MCHM has been found to preferentially sorb to materials like activated carbon and river sediments compared to the cis-isomer. researchgate.netresearchgate.netresearchgate.net This differential sorption is consistent with the differing physicochemical properties of the two isomers. walisongo.ac.idacs.orgresearchgate.net

Table 1: Sorption of this compound Isomers on Autoclaved Elk River Sediment

| Isomer | Percentage Sorbed |

|---|---|

| cis-4-MCHM | 17.5% researchgate.net |

| trans-4-MCHM | 31% researchgate.net |

Partitioning Behavior of this compound Isomers

The partitioning behavior of a chemical describes how it distributes itself between two immiscible phases, such as octanol (B41247) and water, which serves as a model for its distribution between fatty tissues of organisms and the aquatic environment. The octanol-water partition coefficient (KOW) is a key parameter in this regard.

The two primary isomers of MCHM, cis-(4-Methylcyclohexyl)methanol and trans-(4-Methylcyclohexyl)methanol, exhibit distinct partitioning behaviors. walisongo.ac.idacs.orgresearchgate.netacs.org The trans-isomer has a higher KOW value than the cis-isomer, indicating a greater tendency to partition into organic phases. walisongo.ac.idacs.orgresearchgate.netacs.org This difference in partitioning has significant implications for their environmental fate and transport, as it influences their solubility in water and their tendency to sorb to organic matter in soil and sediment. walisongo.ac.idacs.orgacs.org

The measured KOW for cis-4-MCHM is 225, while for trans-4-MCHM it is 291. walisongo.ac.idacs.orgresearchgate.net This is consistent with the observation that the cis-isomer is more soluble in water and sorbs less to activated carbon than the trans-isomer. walisongo.ac.idacs.orgresearchgate.netacs.org These differences are supported by computational models that show a larger computed solvated dipole moment for the cis form, which can explain its greater affinity for the polar water phase. walisongo.ac.idacs.orgresearchgate.netacs.orgnih.gov

The differential partitioning of the isomers means they will behave differently in aquatic environments, potentially leading to changes in their relative proportions over time and distance from a contamination source. acs.org

Table 2: Physicochemical Properties of this compound Isomers

| Property | cis-4-MCHM | trans-4-MCHM |

|---|---|---|

| Octanol-Water Partition Coefficient (KOW) | 225 walisongo.ac.idacs.orgresearchgate.net | 291 walisongo.ac.idacs.orgresearchgate.net |

| Aqueous Solubility (Total 4-MCHM at 23 °C) | 2250 mg/L walisongo.ac.idacs.orgresearchgate.net | 2250 mg/L walisongo.ac.idacs.orgresearchgate.net |

| Sorption to Activated Carbon | Lower walisongo.ac.idacs.orgresearchgate.netacs.org | Higher walisongo.ac.idacs.orgresearchgate.netacs.org |

Persistence in Aquatic and Terrestrial Environments

The persistence of MCHM in the environment is a function of its resistance to degradation processes and its tendency to be removed from the water column through sorption and volatilization. nih.gov While volatilization and sorption can remove MCHM from water, its ultimate fate is largely determined by biodegradation. nih.govebi.ac.uk

Following a spill, MCHM can be detected in river water and tap water for extended periods. For instance, after the 2014 spill in West Virginia, MCHM isomers were detected in the Ohio River up to 632 km downstream from the spill site nine days later. researchgate.net In Charleston, West Virginia, tap water concentrations decreased over time but remained detectable for weeks, indicating some persistence within the water distribution system. usgs.gov Sediments can also act as a long-term source of MCHM, with studies showing the release of the compound from contaminated sediment collected months after the initial spill. researchgate.netebi.ac.uk

Degradation Pathways of this compound in the Environment

The primary mechanism for the breakdown of this compound in the environment is biodegradation by microorganisms.

Biodegradation Kinetics and Microorganisms Involved

The loss of MCHM from the environment is mainly attributed to biodegradation, with sorption playing a lesser role. ebi.ac.uknih.gov The process involves the transformation of MCHM into other compounds, ultimately leading to mineralization, the conversion to carbon dioxide. nih.gov

Studies have identified specific bacteria capable of degrading MCHM. One such bacterium, isolated from activated sludge, was identified as Acinetobacter bouvetii strain EU40. ebi.ac.uknih.gov Another study isolated a bacterial strain from river sediments, identified as Bacillus pumilus, which was also effective in degrading MCHM isomers. nih.govebi.ac.uk

This compound can be degraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and extent of degradation differ significantly. ebi.ac.uknih.gov

Under aerobic conditions, the degradation of MCHM is relatively rapid. One study observed a nearly complete degradation of MCHM within 14 days. ebi.ac.uknih.gov Another study using river microcosms found that MCHM isomers degraded to non-detectable levels within 4 days under aerobic conditions. researchgate.net The degradation follows first-order kinetics, with degradation rates for cis-4-MCHM ranging from 0.46 to 0.52 per day and for trans-4-MCHM from 0.19 to 0.31 per day. ebi.ac.uknih.gov

Anaerobic degradation of MCHM is a much slower process. ebi.ac.uknih.gov In one 16-day incubation study, 62.6% of cis-4-MCHM and 85.0% of trans-4-MCHM remained. ebi.ac.uknih.gov However, another study using anoxic microcosms showed that MCHM degraded to non-detectable levels in 8-13 days. researchgate.netebi.ac.uk The anaerobic degradation rates are significantly lower than aerobic rates, with values of 0.041-0.095 per day for the cis-isomer and 0.013-0.052 per day for the trans-isomer. ebi.ac.uknih.gov

An interesting aspect of MCHM biodegradation is its isomer-specificity. The cis-isomer is degraded faster than the trans-isomer under both aerobic and anaerobic conditions. ebi.ac.uknih.gov The addition of nitrate (B79036) has been shown to enhance the mineralization of MCHM by about 50% under both aerobic and anaerobic conditions. ebi.ac.uknih.gov Conversely, the presence of other organic compounds like glucose and acetate (B1210297) can decrease the degradation rate of MCHM isomers. ebi.ac.uknih.gov

Table 3: Biodegradation Rates of this compound Isomers

| Condition | Isomer | Degradation Rate (day-1) |

|---|---|---|

| Aerobic | cis-4-MCHM | 0.46 - 0.52 ebi.ac.uknih.gov |

| trans-4-MCHM | 0.19 - 0.31 ebi.ac.uknih.gov | |

| Anaerobic | cis-4-MCHM | 0.041 - 0.095 ebi.ac.uknih.gov |

| trans-4-MCHM | 0.013 - 0.052 ebi.ac.uknih.gov |

Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced Oxidation Processes (AOPs) are considered a potential technology for the remediation of water contaminated with MCHM. researchgate.netrsc.orgfiu.edu These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (HO•), to break down organic pollutants.

The feasibility of AOPs for MCHM remediation has been evaluated using time-resolved and steady-state radiolysis methods to induce and study hydroxyl radical reactions. researchgate.netebi.ac.ukrsc.org Research shows that the initial degradation of MCHM by hydroxyl radicals occurs through H-atom abstraction reactions. researchgate.netebi.ac.ukrsc.org Mechanistic insights into the hydroxyl radical attack have been established through experiments with pure compound solutions, mixtures, and real water samples, helping to determine the fate of the compound when treated with AOP technologies. researchgate.netrsc.org

Ultrasonic-Induced Degradation

Ultrasonic irradiation is another advanced method that has proven effective for MCHM remediation. nih.gov This technique leads to the rapid degradation of MCHM, following pseudo-first-order kinetics. nih.gov

The degradation process is primarily driven by acoustic cavitation—the formation, growth, and collapse of microbubbles in the liquid. The degradation of MCHM occurs predominantly at the gas-liquid interface of these cavitation bubbles as a result of a combination of hydroxyl radical reactions and pyrolysis. nih.gov The primary reaction products identified from the ultrasonic-induced degradation of MCHM are (4-methylcyclohexenyl)methanol and 4-methylcyclohexanone. nih.gov The effectiveness of this degradation process has been successfully modeled using heterogeneous kinetic models, particularly the Freundlich model, which accounts for the non-uniform distribution of MCHM within the reactive zone around the cavitation bubbles. nih.gov

Remediation Technologies and Strategies for this compound Contamination

Efficacy of Adsorbents (e.g., Granular Activated Carbon, Raw Coal)

Adsorption is a primary strategy for removing MCHM from water. Granular activated carbon (GAC) and raw coal have been investigated as potential adsorbents. nih.gov GAC is a widely used material for filtering organic contaminants from water due to its strong attraction for such compounds. wqa.orgepa.gov

Studies comparing the two materials found that GAC sorbed a greater amount of 4-MCHM than raw coal under similar experimental conditions. nih.gov However, a key difference lies in their desorption characteristics. While GAC readily adsorbs MCHM, it can also release a portion of it back into the water. nih.govmdpi.com In contrast, coal sorbs less MCHM but holds it more tightly, showing less desorption. nih.govmdpi.com For both materials, sorption capacity increases with a decrease in particle size and an increase in exposure time. nih.gov Research also indicates that the trans-isomer of 4-MCHM sorbs preferentially to activated carbon compared to the cis-isomer. mdpi.comresearchgate.net This is consistent with the trans-isomer's lower water solubility and higher octanol-water partitioning coefficient. researchgate.net

Table 1: Comparison of this compound Sorption by Granular Activated Carbon (GAC) and Raw Coal Data based on 20 x 30 mesh particles exposed to 860 mg/L 4-MCHM solution for 24 hours.

| Adsorbent Material | Sorption Capacity (mg/g) | Desorption Characteristics |

| Granular Activated Carbon (GAC) | 84.9 nih.gov | Readily releases a portion of the chemical nih.govmdpi.com |

| Raw Coal | 63.1 nih.gov | Holds the chemical tightly with less desorption nih.govmdpi.com |

Water Treatment Process Optimization

The 2014 Elk River spill highlighted challenges in conventional water treatment. The carbon filters at the affected treatment facility quickly became saturated with MCHM, leading to the distribution of contaminated water. nih.gov This event spurred research into optimizing treatment processes for such contaminants.

Powdered activated carbon (PAC) was identified as a more effective sorbent in bench-scale studies. researchgate.netrsc.org It was determined that for MCHM concentrations in the range of 2 to 5 mg/L, PAC doses of 0.1–1.4 mg/L would be required to reduce the MCHM isomer levels to the screening level set by the Centers for Disease Control and Prevention (CDC). researchgate.net

A significant challenge observed in the aftermath of the spill was the desorption of MCHM from GAC filters. Months after the chemical plume had passed, MCHM was detected again at the outflow of the water treatment plant, but not at the inflow. mdpi.com This indicated that the GAC filters were acting as a secondary source of contamination by slowly releasing the previously sorbed chemical. This ultimately necessitated the costly full replacement of all GAC within the facility. mdpi.com This finding underscores the importance of considering both sorption and desorption kinetics when designing and managing treatment systems for contaminants like MCHM.

Analytical Methodologies for 4 Methylcyclohexyl Methanol and Its Metabolites

Development of Quantitative Analytical Methods for (4-Methylcyclohexyl)methanol (B126014)

The need to monitor 4-MCHM and its related compounds in water sources has led to the creation and refinement of several quantitative analytical methods. chromatographyonline.comresearchgate.net Following the Elk River spill, it was demonstrated that 4-MCHM could be absorbed by water pipes (B44673) and later leach back into the water supply, posing a risk of long-term exposure. chromatographyonline.comresearchgate.net This highlighted the necessity for analytical techniques capable of detecting trace levels of crude MCHM components in environmental water samples. researchgate.netchromatographyonline.com Initial analytical efforts post-spill detected contamination levels as high as 2400 µg/L, with concentrations between 2–5 µg/L persisting for weeks. chromatographyonline.com In response, researchers have focused on developing methods that are not only sensitive but also efficient for routine monitoring. ohiolink.edu

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the separation and detection of 4-MCHM and its constituents. chromatographyonline.comchromatographyonline.com This approach is favored for its ability to handle volatile compounds and provide definitive identification through mass spectra. chromatographyonline.com

One specific GC-MS method developed for 4-MCHM analysis in water samples is the heated purge-and-trap GC/MS. nih.gov This technique is effective for determining the cis- and trans-isomers of 4-MCHM. nih.gov In this method, the mass spectrometer typically operates in electron ionization (EI) mode, and data analysis is performed using specialized software to process the full scan mass spectra. chromatographyonline.comchromatographyonline.com For quantitative analysis, the response for each analyte is often calculated as the sum of the peak areas for its cis and trans isomers. chromatographyonline.comchromatographyonline.com Previous studies have also utilized GC-MS in conjunction with other sample preparation techniques like liquid-liquid extraction (LLE) and headspace (HS) sampling. chromatographyonline.comchromatographyonline.com

Microextraction techniques have emerged as green, efficient, and sensitive alternatives to traditional sample preparation methods for 4-MCHM analysis. researchgate.netnih.gov These methods are non-exhaustive, require minimal or no solvent, reduce sample preparation time, and generate very little laboratory waste. nih.gov By enabling simultaneous extraction and preconcentration, they enhance method sensitivity. nih.gov Two prominent microextraction techniques used for 4-MCHM are Solid-Phase Microextraction (SPME) and Thin Film Microextraction (TFME). chromatographyonline.comresearchgate.net

Solid-Phase Microextraction (SPME) utilizes a solid-phase coating on a fiber or other geometry to extract analytes from a sample. chromatographyonline.comnih.gov It is a non-exhaustive technique that offers advantages such as ease of automation and direct desorption into analytical instruments. chromatographyonline.com For the analysis of 4-MCHM, direct immersion SPME (DI-SPME) coupled with GC-MS has been successfully developed and validated. chromatographyonline.comchromatographyonline.com This approach has proven effective for the simultaneous analysis of 4-MCHM and other known components of the crude MCHM mixture, as well as its primary metabolite, trans-4-methyl-1-cyclohexanecarboxylic acid (MCHCA). chromatographyonline.com The fiber geometry was the first type of SPME device developed. nih.govsemanticscholar.org

Thin Film Microextraction (TFME) is a more recent development in microextraction technology. chromatographyonline.comresearchgate.net Unlike the fiber geometry of SPME, TFME employs an extraction phase coated onto a carbon-mesh film. chromatographyonline.com This design provides a significantly larger surface area, which leads to greater sensitivity and makes it highly suitable for trace-level analysis in environmental samples. chromatographyonline.com The increased surface area of TFME devices facilitates more efficient extraction and faster extraction kinetics. nih.govsemanticscholar.org For analysis, the TFME device is placed in a thermal desorption unit (TDU) where the analytes are desorbed at high temperatures (e.g., 270°C) and transferred to the GC-MS system. chromatographyonline.com The TFME-GC-MS method has demonstrated superior performance, achieving lower limits of quantitation for 4-MCHM than any previously reported method, with an extraction time of just 15 minutes. chromatographyonline.comchromatographyonline.com

Solid-Phase Extraction (SPE) is a conventional and widely used sample preparation technique that involves passing a liquid sample through a solid sorbent to extract analytes. chromatographyonline.comchromatographyonline.com While effective, it is often more time-consuming and uses larger volumes of solvents compared to microextraction methods. chromatographyonline.comsemanticscholar.org

Studies directly comparing SPE with SPME and TFME for the analysis of crude MCHM constituents have shown that the microextraction methods offer enhanced performance. chromatographyonline.comresearchgate.net Both SPME and TFME achieved lower limits of quantitation (LOQ) than a modified SPE method based on the U.S. Environmental Protection Agency (EPA) Method 522. chromatographyonline.comresearchgate.netchromatographyonline.com TFME, in particular, stands out as the optimal approach due to its higher sensitivity and greater analytical throughput, with extraction times of 15 minutes compared to 30 minutes for SPME. chromatographyonline.comchromatographyonline.com

Table 1: Comparison of Analytical Extraction Methods for this compound

Microextraction Techniques for Sample Preparation

Isomer-Specific Quantification Techniques

This compound exists as two geometric isomers: cis and trans. ohiolink.eduebi.ac.uk These isomers exhibit different physicochemical properties, such as aqueous solubility and octanol-water partition coefficients, which in turn affect their environmental fate and transport. ebi.ac.ukacs.orgwalisongo.ac.id Consequently, analytical methods that can separate and specifically quantify each isomer are essential.

Heated purge-and-trap GC/MS has been successfully used for the isomer-specific determination of 4-MCHM. nih.gov This method was able to establish separate method detection limits for the trans-isomer (0.16 μg L⁻¹) and the cis-isomer (0.28 μg L⁻¹). nih.govebi.ac.uk Research has shown that the trans-isomer is less soluble and sorbs more readily to activated carbon than the cis-isomer. acs.orgwalisongo.ac.id Furthermore, the isomers have vastly different odor thresholds, with the trans-isomer being the dominant odorant, detectable at a much lower concentration than the cis-isomer. acs.org

Analytical methods like SPME and reversed-phase High-Performance Liquid Chromatography (HPLC) have also been employed to quantify the individual isomers. ebi.ac.ukacs.org In GC-MS analysis, the response for each analyte is typically obtained by summing the individual peak areas for the trans and cis isomers, allowing for their distinct quantification. chromatographyonline.comchromatographyonline.com

Table 2: Properties and Detection Limits of 4-MCHM Isomers

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 4-MCHM |

| cis-(4-Methylcyclohexyl)methanol | cis-4-MCHM |

| trans-(4-Methylcyclohexyl)methanol | trans-4-MCHM |

| trans-4-methyl-1-cyclohexanecarboxylic acid | MCHCA |

| 4-(methoxymethyl)cyclohexanemethanol | 4MMCH |

| Methyl 4-methylcyclohexanecarboxylate | MMCHC |

| Dimethyl-1,4-cyclohexanedicarboxylate | DM-1-4-CHC |

| 1,4-cyclohexanedimethanol (B133615) | 1-4CHDM |

Detection of this compound Metabolites in Environmental and Biological Samples

The detection and quantification of this compound (4-MCHM) and its metabolites in various matrices are crucial for understanding its environmental fate and biological impact. Researchers have developed and optimized several analytical methodologies, primarily centered around chromatography and mass spectrometry, to identify these compounds in both environmental and biological samples.

Analysis in Environmental Samples

Following its release into the environment, such as the 2014 Elk River chemical spill, significant effort has been directed toward developing sensitive methods for detecting 4-MCHM and its derivatives in water. chromatographyonline.comchromatographyonline.com Studies have shown that metabolites of 4-MCHM can exhibit greater toxicity than the parent compound, underscoring the importance of monitoring their presence. chromatographyonline.comnih.gov

A primary metabolite of 4-MCHM, trans-4-methyl-1-cyclohexanecarboxylic acid (MCHCA), has been a key target for method development. chromatographyonline.comchromatographyonline.com Analytical approaches have evolved from traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to more advanced microextraction techniques that offer enhanced sensitivity and throughput. chromatographyonline.comchromatographyonline.com These include solid-phase microextraction (SPME) and thin-film microextraction (TFME), which are typically coupled with gas chromatography-mass spectrometry (GC-MS) for separation and detection. chromatographyonline.comchromatographyonline.comresearchgate.net

One study focused on optimizing methods for the simultaneous analysis of 4-MCHM and its primary metabolite, MCHCA. chromatographyonline.com For the analysis of MCHCA, the optimized conditions for SPME involved using a Carboxen/polydimethylsiloxane (Car/PDMS) fiber, an extraction time of 30 minutes at 65°C, and adjusting the sample to pH 4. chromatographyonline.com The TFME method was identified as the optimal extraction approach for 4-MCHM and its related compounds, achieving limits of quantitation below the odor threshold for 4-MCHM. chromatographyonline.comchromatographyonline.com The validity of the TFME protocol was confirmed by analyzing fortified water samples from various sources, including tap, river, and lake water. chromatographyonline.com

In addition to MCHCA, other related compounds have been detected in water samples following contamination events. One isomer of methyl 4-methylcyclohexanecarboxylate was identified in all Ohio River and tap water samples tested in one study. usgs.govusgs.gov This suggests that transformation products beyond direct metabolites may also be present in affected water systems. nih.gov

Table 1: Analytical Method for MCHM Metabolite in Environmental Water Samples

| Analyte | Methodology | Sample Matrix | Key Findings | Reference |

|---|---|---|---|---|

| trans-4-methyl-1-cyclohexanecarboxylic acid (MCHCA) | SPME-GC-MS | Deionized Water | Optimized extraction conditions: Car/PDMS fiber, 30 min extraction at 65°C, sample at pH 4. | chromatographyonline.com |

| trans-4-methyl-1-cyclohexanecarboxylic acid (MCHCA) | TFME-GC-MS | Tap, River, and Lake Water (Fortified) | The TFME protocol was validated for the analysis of MCHCA in real matrices, showing reasonable accuracy. | chromatographyonline.com |

| Methyl 4-methylcyclohexanecarboxylate | Heated Purge-and-Trap GC/MS | Ohio River and Tap Water | One isomer was detected in all tested Ohio River and tap water samples. | usgs.gov |

Analysis in Biological Samples and Systems

The detection of 4-MCHM metabolites in biological systems has been explored primarily through in vitro studies and in model organisms. These studies suggest that metabolites generated by metabolic processes can be more toxic than the parent 4-MCHM compound. nih.govnih.gov

In one study, 4-MCHM was incubated with S9 liver fractions to simulate metabolism. nih.gov The resulting mixture of metabolites was found to induce strong oxidative stress responses in both yeast (Saccharomyces cerevisiae) and human A549 lung cells, indicating the generation of more reactive chemical species. nih.govnih.govresearchgate.net While this research established the toxic potential of the metabolites, it focused on the toxicogenomic effects rather than the specific analytical determination of each metabolite in the mixture. nih.govnih.gov

Another study utilized yeast as a model organism to investigate the metabolic impact of 4-MCHM exposure. plos.org Metabolites were extracted from yeast cells and analyzed by direct injection electrospray ionization-mass spectrometry (ESI-MS) and GC-MS. plos.org This untargeted metabolomics approach identified 215 metabolites by ESI-MS and 73 by GC-MS, revealing significant perturbations in amino acid metabolism and phospholipid biosynthesis. plos.org

While direct human data is limited, studies on structurally related compounds provide insight into potential metabolic pathways. For instance, research on 1,4-cyclohexanedimethanol, a component found in crude MCHM, in rats showed that it was primarily eliminated in the urine as two main metabolites: cyclohexanedicarboxylic acid (68%) and 4-hydroxymethylcyclohexanecarboxylic acid (31%). nih.gov These findings suggest that oxidation of the alcohol group to a carboxylic acid is a likely metabolic route for cyclohexyl-containing compounds.

Table 2: Detection of Metabolites in Biological and In Vitro Systems

| System | Parent Compound | Analytical Method | Identified Metabolites/Findings | Reference |

|---|---|---|---|---|

| Yeast (S. cerevisiae) and Human A549 Cells with S9 Fraction | This compound | Toxicogenomic Analysis | Metabolites generated in vitro induced oxidative stress and DNA stress responses. | nih.govresearchgate.net |

| Yeast (S. cerevisiae) | This compound | ESI-MS and GC-MS | Identified 215 polar/lipid metabolites and 73 metabolites, respectively, showing altered amino acid and phospholipid metabolism. | plos.org |

| Sprague Dawley Rats | 1,4-Cyclohexanedimethanol | Not specified | Metabolites in urine were identified as cyclohexanedicarboxylic acid (68%) and 4-hydroxymethylcyclohexanecarboxylic acid (31%). | nih.gov |

Compound Index

Mechanistic Toxicology of 4 Methylcyclohexyl Methanol and Its Metabolites

Cellular and Molecular Mechanisms of Toxicity

(4-Methylcyclohexyl)methanol (B126014) (MCHM) elicits a range of cellular and molecular toxic effects. The primary mechanisms identified include the induction of oxidative stress, potential for DNA damage, and interference with transmembrane transport processes.

Exposure to MCHM has been shown to induce oxidative stress in various biological systems. researchgate.netnih.gov Studies using the yeast model organism, Saccharomyces cerevisiae, revealed that while MCHM itself primarily causes chemical stress, its metabolites, particularly those formed through S9-mediated metabolism, are potent inducers of oxidative stress. researchgate.netnih.gov This suggests that the biotransformation of MCHM leads to the generation of reactive oxygen species (ROS). nih.govoup.com The presence of these reactive species can overwhelm the cell's antioxidant defense systems, leading to cellular damage. researchgate.netresearchgate.net

In human cell lines, such as HEK293T, the toxic effects of MCHM exposure could be mitigated by the addition of antioxidants, further supporting the role of oxidative stress in its toxicity. researchgate.net Research has indicated that MCHM metabolites trigger the expression of proteins associated with antioxidant activity and oxidoreductase activity. researchgate.netbiorxiv.org This cellular response is a clear indication of the cell's attempt to counteract the damaging effects of oxidative stress. biorxiv.org

The genotoxic potential of MCHM and its metabolites has been a significant area of investigation. researchgate.net While some studies using bacterial mutagenicity assays, such as the Ames test, have shown that crude MCHM is not mutagenic, other research points towards its ability to cause DNA damage. nih.govnih.goveastman.com

In human A549 lung epithelial cells, MCHM exposure led to the induction of DNA damage-related biomarkers, suggesting a genotoxic effect. researchgate.netbiorxiv.orgplos.org Further studies have confirmed that MCHM treatment can lead to DNA damage. nih.govresearchgate.netdntb.gov.ua The metabolites of MCHM, in particular, appear to contain DNA-damaging chemicals, as evidenced by the activation of DNA damage and repair pathways in yeast at higher concentrations. nih.gov This suggests that while the parent compound may have limited mutagenic activity, its metabolic byproducts pose a greater threat to genomic integrity.

A key mechanism of MCHM toxicity involves its impact on cellular membranes and transport processes. researchgate.netnih.gov In yeast cells, MCHM exposure has been shown to induce chemical stress related to transmembrane transport and transporter activity. researchgate.netnih.govnih.gov This is evidenced by the increased expression of proteins associated with the membrane, cell wall, and cell structure. researchgate.netbiorxiv.orgbiorxiv.org

MCHM has been described as a hydrotrope, a molecule that can alter the structure of other molecules, which may explain its effects on membrane-bound proteins and transport functions. biorxiv.org Studies have shown that MCHM treatment alters the yeast transcriptome, affecting genes involved in small molecule and sulfur compound biosynthesis. biorxiv.org Furthermore, MCHM exposure has been linked to changes in the balance of metal ions, such as iron and zinc, which are crucial for various cellular functions. researchgate.netbiorxiv.orgbiorxiv.org This disruption of metal homeostasis is linked to the altered function of metal transporters. researchgate.netbiorxiv.orgbiorxiv.org

Comparative Toxicity of this compound and its Metabolites

Research has consistently shown that the metabolites of MCHM are more toxic than the parent compound itself. researchgate.netnih.govacs.org This enhanced toxicity is a result of the metabolic processes that transform MCHM into more reactive and damaging molecules.

Studies comparing the effects of MCHM and its S9-metabolized counterparts have demonstrated that the metabolites exhibit greater cytotoxicity in both yeast and human A549 cells. nih.gov While MCHM primarily induces chemical stress, its metabolites are strong inducers of oxidative stress. researchgate.netnih.gov This is attributed to the generation of oxidants during the metabolic conversion of MCHM. nih.gov

The increased toxicity of the metabolites is also linked to their greater potential to cause DNA damage. nih.gov The activation of DNA damage and repair pathways is more pronounced upon exposure to MCHM metabolites compared to the parent compound. nih.gov This suggests that the metabolic byproducts are more reactive towards cellular macromolecules, including DNA. chromatographyonline.com

Table 1: Comparative Toxicity of MCHM and its Metabolites

| Cell Type | Compound | Primary Toxic Effect | Supporting Evidence |

| Yeast (S. cerevisiae) | MCHM | Chemical stress, transmembrane transport disruption | Induction of proteins related to membrane and cell wall function. researchgate.net |

| Yeast (S. cerevisiae) | MCHM Metabolites (+S9) | Oxidative stress, DNA damage | Strong induction of antioxidant and oxidoreductase activity; activation of DNA damage repair pathways. researchgate.netnih.gov |

| Human A549 Cells | MCHM | DNA damage | Induction of DNA damage-related biomarkers. researchgate.net |

| Human A549 Cells | MCHM Metabolites (+S9) | Enhanced cytotoxicity and oxidative stress | Lower IC50 values compared to MCHM. nih.gov |

IC50: The concentration of a substance that causes a 50% reduction in a specific biological activity.

The primary metabolic pathway for MCHM is believed to be its oxidation to the corresponding carboxylic acid. nih.gov A World Health Organization study on alicyclic primary alcohols suggested that MCHM is primarily metabolized to 4-methylcyclohexanecarboxylic acid. nih.gov This conversion is a critical step in the bioactivation of MCHM, leading to the formation of more toxic compounds.

The S9 fraction, a mixture of liver enzymes, is often used in in vitro studies to simulate mammalian metabolism. nih.gov The use of the S9 fraction in studies with MCHM has been instrumental in demonstrating the enhanced toxicity of its metabolites. nih.gov The enzymes within the S9 fraction, likely cytochrome P450s, are responsible for oxidizing MCHM, a process that can generate reactive oxygen species and other toxic byproducts. oup.comresearchgate.net

Effects on Aquatic Organisms

The release of this compound into aquatic environments necessitates a thorough understanding of its impact on the organisms inhabiting these ecosystems. Research has focused on various species to determine the toxicological effects of this compound, from individual molecular and behavioral changes to broader community-level consequences.

Zebrafish (Danio rerio) as a Model Organism

The zebrafish (Danio rerio) serves as a critical model organism in toxicological studies due to its genetic similarity to humans, rapid development, and transparent embryos, which allow for detailed observation of developmental processes.

Exposure to this compound has been shown to induce morphological changes in zebrafish larvae. Studies have observed that concentrations as low as 1 ppm can lead to alterations in body morphology. georgiasouthern.edu One study noted that while crude MCHM and a tank mixture were found to be more toxic concerning hatch rates and mortality, the purified this compound component was responsible for changes in body morphology at this low concentration. georgiasouthern.edu However, other research conducted by the National Toxicology Program (NTP) using up to 128 ppm of this compound did not identify significant changes in developmental or morphological endpoints. eaglehill.us

The neurotoxic potential of this compound is evident in the significant behavioral changes observed in zebrafish larvae. Environmentally relevant concentrations have been shown to cause severe alterations in swimming behavior. eaglehill.us Exposure to 1 ppm of the compound led to a dramatic reduction in the activity of zebrafish larvae, particularly during light periods. eaglehill.us This included decreased movement and velocity. eaglehill.us As the concentration increases, the effects become more pronounced, with 10 ppm inducing sedation, potentially through interference with Na+ channels. eaglehill.usresearchgate.net

The photomotor response (PMR), which is the movement of zebrafish larvae in response to light, is also significantly affected. Studies by the NTP found that this compound altered the PMR at doses as low as 4.5 ppm. nih.gov This change in response to light indicates a potential neurotoxic effect. nih.gov The decreased locomotion is not merely a general reduction in movement but a strong sedative or anesthetic effect. eaglehill.us

| Concentration | Observed Behavioral Effect in Zebrafish Larvae | Source |

|---|---|---|

| 1 ppm | Reduced swimming activity, especially in light periods. Decreased movement and velocity. | eaglehill.us |

| 3 ppm | Decreased feeding rate. | georgiasouthern.edu |

| 4.5 ppm | Altered photomotor response. | nih.gov |

| 5 ppm | Reduced swimming behavior. | eaglehill.usresearchgate.net |

| 10 ppm | Induction of sedation. | eaglehill.usresearchgate.net |

At the molecular level, this compound exposure modulates the expression of several key genes in zebrafish larvae, indicating a cellular stress response. A significant increase in the expression of heat shock protein 70 (hsp70) has been observed, which points to potential oxidative stress. eaglehill.usresearchgate.net In contrast, the same studies reported a decrease in the expression of cytochrome P450 family 1 subfamily A (cyp1a) and the tumor suppressor protein p53 (p53). eaglehill.usresearchgate.net The downregulation of p53 suggests that the toxicity induced by the compound is not mediated through p53-induced apoptosis. eaglehill.us Another study, however, reported an increase in the expression of hsp70, p450, and aryl hydrocarbon receptor 2 (ahr2) genes. georgiasouthern.edu

| Gene | Observed Change in Expression | Source |

|---|---|---|

| hsp70 | Significant Increase | georgiasouthern.edueaglehill.usresearchgate.net |

| cyp1a / p450 | Decrease / Increase (conflicting reports) | georgiasouthern.edueaglehill.usresearchgate.net |

| p53 | Decrease | eaglehill.usresearchgate.net |

| ahr2 | Increase | georgiasouthern.edu |

Effects on Plankton Community Composition (e.g., Daphnia magna)

The impact of this compound extends to lower trophic levels, affecting plankton communities that form the base of many aquatic food webs. Exposure to environmentally relevant concentrations of 0.5 and 1 ppm has been shown to decrease phytoplankton abundance. eaglehill.us This exposure also leads to a shift in the composition of zooplankton species, favoring smaller-bodied taxonomic groups over larger ones. eaglehill.us

| Organism/Community | Observed Effect of this compound | Source |

|---|---|---|

| Phytoplankton | Decreased abundance at 0.5 and 1 ppm. | eaglehill.us |

| Zooplankton | Shift in species composition from larger to smaller-bodied groups. | eaglehill.us |

| Daphnia magna | Decreased swimming distance, velocity, and activity (30-50%). | georgiasouthern.edugeorgiasouthern.edu |

| Daphnia magna | Mortality occurred after 3 days of exposure. | georgiasouthern.edugeorgiasouthern.edu |

| Daphnia magna | 48-hour EC50 of 98.1 mg/L. | wv.govamazonaws.com |

Predator-Prey Interaction Dynamics

The behavioral changes induced by this compound in both predator and prey species can significantly alter their interaction dynamics. In a controlled setting, the feeding rate of zebrafish on Daphnia magna decreased by 40% in treatments with 1, 3, and 5 ppm of the chemical. georgiasouthern.edu Interestingly, the zebrafish in these treatments also exhibited more strikes per Daphnia magna consumed, suggesting a decrease in predation efficiency. georgiasouthern.edugeorgiasouthern.edu

The decreased mobility in both organisms due to the chemical's exposure is a key factor altering this predator-prey relationship. georgiasouthern.edugeorgiasouthern.edu Furthermore, the increased mortality of Daphnia magna after prolonged exposure suggests that this compound could lead to a significant loss of food resources for zebrafish and other planktivorous fish. georgiasouthern.edugeorgiasouthern.edu These findings highlight that the ecological consequences of the compound can be complex, affecting not just individual organisms but the fundamental interactions that structure aquatic communities.

Mammalian and Human Cell Line Studies

The mechanistic toxicology of this compound (MCHM) and its metabolites has been investigated using various in vitro models, including mammalian and human cell lines. nih.gov Studies have utilized human lung epithelial cells (A549) and the yeast Saccharomyces cerevisiae, a well-established model organism that shares many functional homologues with mammalian cells, to elucidate the toxicological profiles of MCHM. nih.govresearchgate.net These cellular models have been instrumental in applying modern toxicological methods to understand the compound's effects at the molecular level. nih.gov Research has consistently shown that the metabolites of MCHM, often generated in vitro using a rat liver S9 fraction, tend to be more toxic than the parent compound in both yeast and human cells. nih.govresearchgate.netacs.orgebi.ac.uknih.gov

Quantitative Toxicogenomics Approaches

A key methodology employed to assess the toxicity of MCHM and its metabolites is quantitative toxicogenomics. nih.govacs.orgebi.ac.uk This approach integrates genome-wide data to understand the mechanisms of toxicity. nih.gov Studies using a yeast cell library and human A549 cells have revealed distinct toxicity profiles and potential mechanisms for MCHM and its metabolized form. nih.govresearchgate.netebi.ac.uk While MCHM itself is considered moderately toxic, quantitative toxicogenomics has demonstrated that its metabolites likely pose a greater toxic threat to both yeast and human cells. nih.govresearchgate.netnih.gov This approach has been crucial in identifying the specific cellular stress pathways activated by the compound and its byproducts. nih.gov

Proteomics and Transcriptional Analysis

Proteomic and transcriptional analyses have provided detailed insights into the cellular responses to MCHM exposure.

In the yeast S. cerevisiae, proteomics analysis revealed that the parent MCHM compound primarily induces chemical stress associated with transmembrane transport and transporter activity. nih.govresearchgate.netnih.gov In contrast, MCHM metabolites generated with the S9 fraction were found to mainly induce oxidative stress, as evidenced by the enrichment of proteins related to antioxidant and oxidoreductase activity. nih.govresearchgate.netebi.ac.uknih.gov Further studies in yeast indicated that MCHM can induce growth arrest, a response linked to the Med15 protein, which is a component of the transcriptional Mediator complex. researchgate.net Metabolomic analyses in yeast also showed that MCHM exposure leads to an accumulation of amino acids and affects the biosynthesis of phospholipids. plos.org

In human A549 lung cells, transcriptional analysis has been employed to identify gene expression changes following MCHM exposure. nih.gov A significant finding from this analysis is the induction of DNA damage-related biomarkers. nih.govresearchgate.netebi.ac.ukplos.org This suggests that MCHM has a genotoxic potential in human cells, raising considerations for further evaluation. nih.govresearchgate.net

The table below summarizes the key findings from proteomics and transcriptional analyses.

| Organism/Cell Line | Analysis Type | Compound | Major Cellular Response |

| S. cerevisiae (Yeast) | Proteomics | MCHM | Chemical stress (transmembrane transport, transporter activity) nih.govresearchgate.netnih.gov |

| S. cerevisiae (Yeast) | Proteomics | MCHM Metabolites | Oxidative stress (antioxidant activity, oxidoreductase activity) nih.govresearchgate.netebi.ac.uknih.gov |

| Human A549 Cells | Transcriptional | MCHM | DNA damage-related biomarkers nih.govresearchgate.netebi.ac.ukplos.org |

Cytotoxicity in Yeast and Human Cells

Cytotoxicity assays have been conducted to quantify the toxic effects of MCHM and its metabolites on cell survival. Studies comparing the survival of S. cerevisiae and human A549 lung epithelial cells after a 24-hour exposure showed that MCHM metabolites were more toxic than the parent compound in both cell types. nih.gov